![molecular formula C19H21NO4S B2510573 ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 446838-70-6](/img/structure/B2510573.png)
ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs, which “ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also has various functional groups attached to it, including a phenoxy group, a propanamido group, and a carboxylate group.
科学的研究の応用
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the attention of medicinal chemists as potential biologically active compounds. They serve as building blocks for designing advanced drugs with diverse effects. Some notable applications include:
Anticancer Properties: Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have demonstrated anticancer activity . Researchers continue to explore their potential in cancer therapy.
Anti-Inflammatory Effects: Thiophene-based molecules exhibit anti-inflammatory properties, making them valuable candidates for drug development . These compounds may help combat inflammatory diseases.
Antimicrobial Agents: Thiophene derivatives, including our compound of interest, possess antimicrobial activity . They could contribute to fighting bacterial and fungal infections.
Organic Electronics and Semiconductors
Thiophene-containing compounds play a pivotal role in organic electronics. Here’s how:
Organic Field-Effect Transistors (OFETs): The thiophene ring system contributes to the development of OFETs, which are essential components in flexible displays and electronic devices .
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials find applications in OLEDs, enhancing their efficiency and performance .
Corrosion Inhibition
Thiophene derivatives, including our compound, serve as corrosion inhibitors in industrial chemistry and material science . They protect metals from degradation caused by environmental factors.
Metal Complexing Agents
Our compound’s structure suggests it could act as a metal complexing agent, facilitating metal-ion binding and coordination.
Voltage-Gated Sodium Channel Blockers: Certain thiophene-based compounds, such as articaine, exhibit this property . Articaine is used as a dental anesthetic in Europe.
Anti-Atherosclerotic Properties: Some thiophene-containing molecules may contribute to preventing atherosclerosis .
Conclusion
Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate holds promise across diverse fields, from medicine to materials science. Its unique structure and properties make it an intriguing subject for ongoing research and development. If you’d like further details or have any specific questions, feel free to ask! 😊
将来の方向性
Given the interest in thiophene-based analogs for their potential biological activity , future research could focus on synthesizing this compound and studying its properties and potential applications. This could include in vitro and in vivo studies to determine its biological activity, as well as studies to determine its physical and chemical properties.
作用機序
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
特性
IUPAC Name |
ethyl 2-(3-phenoxypropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-9-6-10-15(14)25-18(17)20-16(21)11-12-24-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWIQINMYDDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2510490.png)
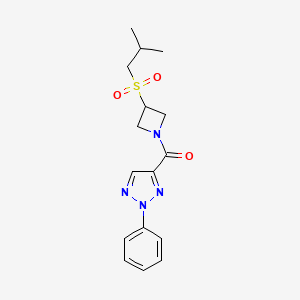
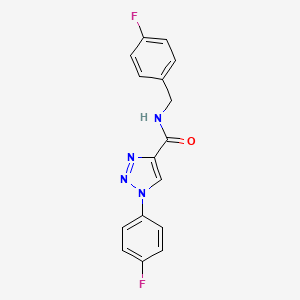
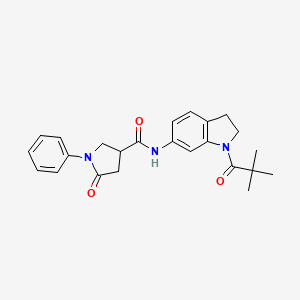
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)
![4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2510499.png)
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510500.png)

![{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2510502.png)
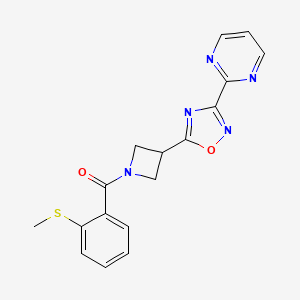
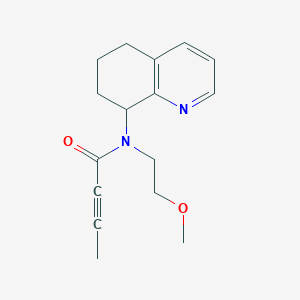
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)
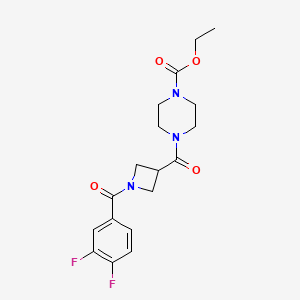
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)